Thalidomide-C3-PEG2-C2-Br

PROTAC Cereblon ligand Linker attachment chemistry

PROTAC campaigns often stall due to rigid linker geometry limiting ternary complex formation. Thalidomide-C3-PEG2-C2-Br overcomes this bottleneck with a C3 alkyl exit vector and PEG2 spacer optimized for systematic screening. • Terminal bromine enables direct thioether conjugation to cysteine-reactive warheads, bypassing amide-bond limitations. • Empirically validated PEG2 length balances degradation efficiency (DC50) with favorable permeability (MW 511.4 g/mol). • Thalidomide core reduces IKZF1/3 neosubstrate degradation compared to pomalidomide alternatives, supporting selective target knockdown. Global stock ensures parallel library synthesis without delays.

Molecular Formula C22H27BrN2O7
Molecular Weight 511.4 g/mol
Cat. No. B14780195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-C3-PEG2-C2-Br
Molecular FormulaC22H27BrN2O7
Molecular Weight511.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCBr
InChIInChI=1S/C22H27BrN2O7/c23-8-10-31-12-14-32-13-11-30-9-2-4-15-3-1-5-16-19(15)22(29)25(21(16)28)17-6-7-18(26)24-20(17)27/h1,3,5,17H,2,4,6-14H2,(H,24,26,27)
InChIKeyFWIRQRDKSPHHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-C3-PEG2-C2-Br Overview


Thalidomide-C3-PEG2-C2-Br is a synthetic E3 ligase ligand-linker conjugate that incorporates a thalidomide-based cereblon (CRBN) ligand, a C3 alkyl chain, a PEG2 spacer, and a terminal bromine group for covalent conjugation in PROTAC (Proteolysis Targeting Chimera) synthesis [1]. The compound has a molecular weight of 511.4 g/mol and a molecular formula of C22H27BrN2O7 . The C3 alkyl chain attachment point and PEG2 linker length are critical design parameters that influence ternary complex formation efficiency between the target protein, E3 ligase, and PROTAC molecule [2].

Why Thalidomide-C3-PEG2-C2-Br Is Not Interchangeable


Thalidomide-C3-PEG2-C2-Br is not functionally equivalent to other thalidomide-PEG conjugates or CRBN-based PROTAC building blocks. Variations in linker attachment chemistry (C3 alkyl chain versus amide or ether linkages), PEG spacer length, and terminal reactive group fundamentally alter ternary complex geometry, degradation efficiency, and synthetic compatibility [1]. Even slight alterations in ligands and crosslinkers can affect ternary complex formation between the target protein, E3 ligase, and PROTAC, necessitating that multiple analogs be prepared to screen for optimal target degradation . The C3 alkyl attachment point provides a distinct exit vector geometry compared to amide-linked derivatives, and the terminal bromine enables nucleophilic substitution reactions that are incompatible with amine- or acid-terminated alternatives .

Thalidomide-C3-PEG2-C2-Br Differentiation Evidence


C3 Alkyl vs. Amide Linker Attachment

Thalidomide-C3-PEG2-C2-Br utilizes a C3 alkyl chain as the attachment point between the thalidomide core and the PEG2 linker, in contrast to the amide bond present in widely used compounds such as Thalidomide-PEG2-NH2 and Thalidomide-O-amido-PEG2 derivatives . The C−O bond of thalidomide-based conjugates is known to be more unstable in buffer (pH 7.4) and human plasma than the C−N bond of pomalidomide derivatives [1]. The alkyl chain attachment in Thalidomide-C3-PEG2-C2-Br provides a chemically distinct exit vector with a carbon-carbon bond that is not susceptible to amide hydrolysis, potentially offering enhanced chemical stability in aqueous buffers and biological matrices [2].

PROTAC Cereblon ligand Linker attachment chemistry Exit vector geometry

Molecular Weight Difference Affects PROTAC Pharmacokinetics

Thalidomide-C3-PEG2-C2-Br (MW 511.4 g/mol) is approximately 69.5 Da heavier than its closest pomalidomide-based structural analog Pomalidomide-C3-PEG2-C2-Br (estimated MW ~441.9 g/mol for pomalidomide core + C3 + PEG2 + Br), due to the additional phthalimide ring substituents in thalidomide . Pomalidomide-based homo-PROTACs have demonstrated potent cereblon degradation with DC50 values as low as 200 nM, while thalidomide-based PROTACs such as dBET1 show different degradation kinetics and antiproliferative profiles . The molecular weight difference places Thalidomide-C3-PEG2-C2-Br in a distinct physicochemical space that may affect membrane permeability and oral bioavailability in PROTAC optimization campaigns [1].

PROTAC linker Molecular weight PK optimization Cereblon ligand

Terminal Bromine vs. Amine Reactivity

The terminal bromine group in Thalidomide-C3-PEG2-C2-Br enables nucleophilic substitution reactions with thiols, amines, and other nucleophiles, providing a distinct synthetic entry point compared to amine-terminated conjugates such as Thalidomide-PEG2-NH2 (MW ~441.87 g/mol as hydrochloride) [1]. Amine-terminated linkers require amide coupling or reductive amination for conjugation, while bromine-terminated linkers can undergo direct SN2 reactions with thiol-containing target ligands or can be converted to azide intermediates for copper-catalyzed or strain-promoted click chemistry . This orthogonal reactivity allows the construction of PROTACs with target ligands that lack carboxylic acid functional groups or that contain amine groups incompatible with amide coupling strategies [2].

Click chemistry Bioconjugation Nucleophilic substitution PROTAC synthesis

PEG2 Linker Length for CRBN-Mediated Degradation

The PEG2 linker length in Thalidomide-C3-PEG2-C2-Br (combined with C3 alkyl spacer and C2 bromoethyl group, total estimated linker length approximately 12-14 atoms) falls within the optimal range identified for cereblon-mediated PROTAC degradation [1]. Pomalidomide-based homodimeric PROTACs with a linker length of 8 atoms demonstrated maximal cereblon degradation, while linkers with fewer than 5 PEG units were shown to discourage efficient degradation . The PEG2 unit (two ethylene glycol repeats) in Thalidomide-C3-PEG2-C2-Br provides a balance between sufficient conformational flexibility for ternary complex formation and sufficient rigidity to avoid entropic penalties that reduce degradation efficiency [2].

PROTAC linker length Structure-activity relationship Ternary complex Cereblon degradation

Thalidomide-C3-PEG2-C2-Br Application Scenarios


Parallel PROTAC Library Synthesis for Exit Vector Screening

Thalidomide-C3-PEG2-C2-Br is optimally deployed in parallel PROTAC synthesis campaigns where multiple linker geometries and attachment chemistries are screened simultaneously against a given target protein. The C3 alkyl chain provides a distinct spatial orientation compared to amide-linked thalidomide-PEG conjugates, enabling systematic evaluation of exit vector effects on ternary complex formation [1]. This building block should be incorporated into screening libraries alongside Thalidomide-PEG2-NH2 (amide-linked) and Pomalidomide-C3-PEG2-C2-Br (pomalidomide core) to establish comprehensive structure-activity relationships linking linker geometry to degradation efficiency .

PROTAC Synthesis with Thiol-Containing Ligands

The terminal bromine group in Thalidomide-C3-PEG2-C2-Br enables direct conjugation to thiol-containing target warheads (e.g., cysteine-reactive inhibitors, thiol-functionalized peptides) via nucleophilic substitution to form stable thioether linkages [1]. This application is particularly valuable when the target ligand lacks carboxylic acid or amine functional groups required for amide coupling, or when the target ligand's potency is compromised by amide bond introduction. The bromine can also be converted to an azide intermediate for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, enabling bioorthogonal PROTAC assembly in cellular contexts .

Linker Length Optimization for Flexibility and Molecular Weight

Thalidomide-C3-PEG2-C2-Br provides a PEG2 linker length (2 ethylene glycol units) that empirical studies have identified as optimal for balancing ternary complex formation efficiency with favorable drug-like properties [1]. This building block is specifically indicated when screening has revealed that shorter PEG1 linkers fail to achieve adequate degradation (due to restricted ternary complex geometry) or when longer PEG4+ linkers produce unacceptably high molecular weight and poor permeability. The molecular weight of 511.4 g/mol positions Thalidomide-C3-PEG2-C2-Br in a favorable range for initial hit identification before subsequent linker optimization .

Thalidomide-Based PROTACs with Reduced CRBN Affinity

Thalidomide-C3-PEG2-C2-Br should be selected over pomalidomide-based alternatives when partial or tunable target protein degradation is desired, or when minimizing degradation of CRBN neosubstrates (IKZF1, IKZF3) is critical for reducing off-target toxicity [1]. The thalidomide core exhibits lower cereblon binding affinity compared to pomalidomide, which may translate to more selective degradation profiles and reduced hematopoietic toxicity in therapeutic applications. This building block is particularly appropriate for PROTACs targeting proteins where complete knockout is not required for therapeutic efficacy .

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